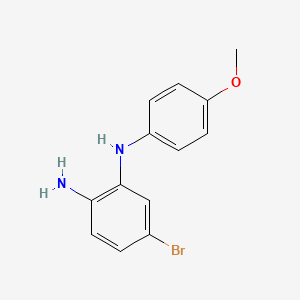![molecular formula C8H17NO B1455867 2-[(Cyclobutylmethyl)amino]propan-1-ol CAS No. 1497206-10-6](/img/structure/B1455867.png)
2-[(Cyclobutylmethyl)amino]propan-1-ol
Descripción general
Descripción
“2-[(Cyclobutylmethyl)amino]propan-1-ol” is an organic compound . It is also known as "3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride" .
Molecular Structure Analysis
The molecular formula of “2-[(Cyclobutylmethyl)amino]propan-1-ol” is C8H17NO . The InChI code is 1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 . The molecular weight is 143.23 .Physical And Chemical Properties Analysis
“2-[(Cyclobutylmethyl)amino]propan-1-ol” appears as an oil . It has a storage temperature of 4 °C .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Corrosion Inhibition
Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their performance as corrosion inhibitors for carbon steel. These compounds form protective layers on the metal surface, significantly retarding anodic dissolution and demonstrating excellent inhibition efficiencies, as evidenced by potentiodynamic polarization measurement, electrochemical impedance spectroscopy (EIS), and gravimetric method results (Gao, Liang, & Wang, 2007).
Crystallography and Molecular Recognition
The structural and conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted, offering insights into their crystal packing and hydrogen-bonding motifs. Such studies are crucial for understanding molecular interactions and designing compounds for specific molecular recognition applications (Nitek et al., 2020).
Antimicrobial Properties
Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, synthesized from related tertiary alcohols, have shown significant antimicrobial properties, outperforming some current medicinal compounds. This indicates the potential of tertiary amines in developing new antiseptic agents (Jafarov et al., 2019).
Medicinal Chemistry Applications
Drug Development
Compounds structurally related to 2-[(Cyclobutylmethyl)amino]propan-1-ol have been investigated for their pharmacological properties. For instance, derivatives of 1-phenoxy-3-amino-propane-2-ol have been explored for treating heart diseases, showcasing beta-adrenalytic or anti-arrhythmic properties. Such research underscores the role of these compounds in synthesizing new drugs (Griffin, 2001).
Poly(ether imine) Dendrimers
The synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers illustrate the utility of tertiary amines in constructing non-toxic dendrimers for biological applications. These dendrimers, with varying surface groups, have shown promising results in cytotoxicity studies, opening avenues for their use in drug delivery systems (Krishna et al., 2005).
Propiedades
IUPAC Name |
2-(cyclobutylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWURHQWUTWQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclobutylmethyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)


![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

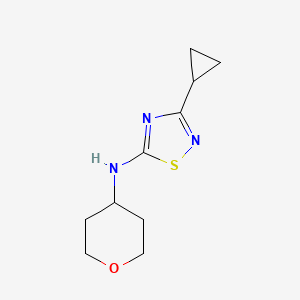
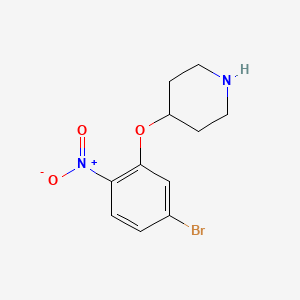
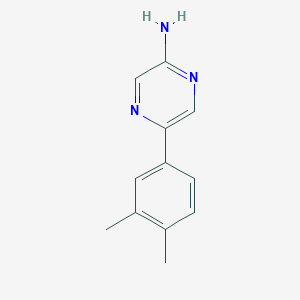
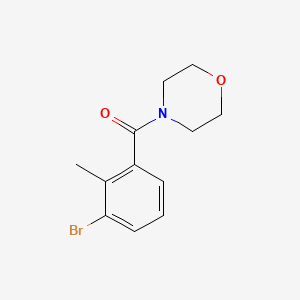

![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
